B-[4-[(2,3-dihydro-1H-indol-1-yl)methyl]phenyl]-Boronic acid
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Overview
Description
B-[4-[(2,3-dihydro-1H-indol-1-yl)methyl]phenyl]-Boronic acid: is a boronic acid derivative featuring an indole moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The indole structure is a common motif in many biologically active compounds, making this compound of significant interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 4-bromobenzyl alcohol and 2,3-dihydro-1H-indole.
Step 1: The 4-bromobenzyl alcohol is converted to 4-bromobenzyl chloride using thionyl chloride.
Step 2: The 4-bromobenzyl chloride is then reacted with 2,3-dihydro-1H-indole in the presence of a base such as potassium carbonate to form 4-[(2,3-dihydro-1H-indol-1-yl)methyl]benzene.
Step 3: The final step involves the borylation of 4-[(2,3-dihydro-1H-indol-1-yl)methyl]benzene using a palladium catalyst and bis(pinacolato)diboron to yield B-[4-[(2,3-dihydro-1H-indol-1-yl)methyl]phenyl]-Boronic acid.
Industrial Production Methods: Industrial production methods would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and catalyst loading would be crucial for scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester or other reduced forms.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, typically in the presence of a base like potassium carbonate or cesium carbonate.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced boronic acid derivatives.
Substitution: Coupled products with various aryl or vinyl groups.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: Key intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes that interact with boronic acids.
Fluorescent Probes: The indole moiety can be used in designing fluorescent probes for biological imaging.
Medicine:
Drug Development: Potential scaffold for developing new pharmaceuticals, particularly in oncology and neurology.
Industry:
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological targets that recognize the boronic acid group. This can include enzymes with active sites that form reversible covalent bonds with boronic acids. The indole moiety can further enhance binding affinity and specificity through π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the indole moiety, making it less versatile in biological applications.
Indole-3-boronic acid: Similar structure but with different substitution patterns, leading to varied reactivity and applications.
Uniqueness: B-[4-[(2,3-dihydro-1H-indol-1-yl)methyl]phenyl]-Boronic acid is unique due to the combination of the boronic acid group and the indole moiety, providing a versatile scaffold for both chemical synthesis and biological applications.
Properties
IUPAC Name |
[4-(2,3-dihydroindol-1-ylmethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BNO2/c18-16(19)14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-8,18-19H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZWCDZNPPOBOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCC3=CC=CC=C32)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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